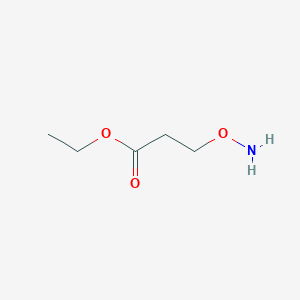
Ethyl 3-(aminooxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminooxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(aminooxy)propanoate can be synthesized through the reaction of ethyl acrylate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Ethyl 3-(aminooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 3-(hydroxy)propanoate.
Substitution: Formation of substituted aminooxy derivatives.
科学的研究の応用
Ethyl 3-(aminooxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ethyl 3-(aminooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors.
類似化合物との比較
Ethyl 3-(aminooxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(hydroxy)propanoate: Lacks the aminooxy group, making it less reactive in certain biochemical applications.
Ethyl 3-(nitrooxy)propanoate: Contains a nitrooxy group instead of an aminooxy group, leading to different reactivity and applications.
Ethyl 3-(thioloxy)propanoate: Contains a thioloxy group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its aminooxy functional group, which provides distinct reactivity and makes it valuable in various scientific and industrial applications.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
ethyl 3-aminooxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-5(7)3-4-9-6/h2-4,6H2,1H3 |
InChIキー |
YLSBWGWTXIITEC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















